![molecular formula C25H23N5O4 B2818018 benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-19-1](/img/no-structure.png)

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

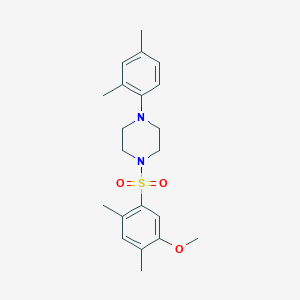

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.

BenchChem offers high-quality benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis of natural products and biologically active molecules. Researchers have discovered a novel ternary system involving ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) that effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines. This process allows access to a variety of O-benzyl products under mild reaction conditions, serving as important synthetic intermediates for functional group protection .

Antitumor and Antiviral Activity

The 2-oxo-1,2-dihydropyridine framework appears in natural compounds with potent antitumor and antiviral properties. Researchers have explored derivatives of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate for their potential in combating these diseases. Understanding their mechanisms of action and optimizing their structures could lead to novel therapeutic agents .

Peptide Mimics

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related compounds can serve as peptide mimics. These mimics generate similar physiological activity to peptides, making them valuable tools in drug discovery. For instance, they have been explored as protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase modulators .

Synthesis of Benzimidazoles

The compound’s structure suggests potential for synthesizing benzimidazoles. Researchers have developed a simple microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles. These benzimidazole derivatives play a crucial role in drug development, and efficient synthetic routes are essential for creating clinically available benzimidazole-based drugs .

Racemisation Studies

In addition to its synthetic applications, racemisation studies have been conducted on related compounds. For example, (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane has been racemized using an eco-friendly base-catalyzed reaction. Such studies contribute to our understanding of stereochemistry and reactivity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine with benzyl 2-bromoacetate followed by deprotection of the resulting benzyl ester using hydrogenation. ", "Starting Materials": [ "8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine", "benzyl 2-bromoacetate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine and benzyl 2-bromoacetate in anhydrous DMF.", "Step 2: Add triethylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting benzyl ester in methanol and add palladium on carbon.", "Step 6: Hydrogenate the reaction mixture under 1 atm of hydrogen gas for 24 hours.", "Step 7: Filter the reaction mixture to remove the catalyst and concentrate the solution under reduced pressure.", "Step 8: Purify the crude product by column chromatography to obtain benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS番号 |

887468-19-1 |

製品名 |

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

分子式 |

C25H23N5O4 |

分子量 |

457.49 |

IUPAC名 |

benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

InChI |

InChI=1S/C25H23N5O4/c1-17-13-29-21-22(26-24(29)28(17)14-18-9-5-3-6-10-18)27(2)25(33)30(23(21)32)15-20(31)34-16-19-11-7-4-8-12-19/h3-13H,14-16H2,1-2H3 |

InChIキー |

AAKYCMDRGKLQSL-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)

![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)

![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)